molecular formula C18H14N2O3S B6123635 6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-3-phenyl-4(3H)-pyrimidinone

6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-3-phenyl-4(3H)-pyrimidinone

Cat. No. B6123635
M. Wt: 338.4 g/mol
InChI Key: VDCYTIVGJJHLSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-3-phenyl-4(3H)-pyrimidinone, also known as LMK-235, is a small molecule compound that has been studied for its potential applications in various fields of scientific research. This compound has been shown to exhibit unique biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-3-phenyl-4(3H)-pyrimidinone involves its interaction with various molecular targets in cells, including enzymes and receptors. 6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-3-phenyl-4(3H)-pyrimidinone has been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation, leading to apoptosis. In neuroscience, 6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-3-phenyl-4(3H)-pyrimidinone has been shown to enhance synaptic plasticity and neurotransmitter release, leading to improved memory and learning. The precise mechanism of action of 6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-3-phenyl-4(3H)-pyrimidinone is still under investigation, and further research is needed to fully understand its effects.
Biochemical and Physiological Effects:
6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-3-phenyl-4(3H)-pyrimidinone has been shown to exhibit unique biochemical and physiological effects, making it a promising candidate for further investigation. In cancer cells, 6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-3-phenyl-4(3H)-pyrimidinone has been shown to induce apoptosis by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. In animal models, 6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-3-phenyl-4(3H)-pyrimidinone has been shown to enhance memory and learning by increasing synaptic plasticity and neurotransmitter release. 6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-3-phenyl-4(3H)-pyrimidinone has also been shown to exhibit anti-inflammatory effects, making it a potential candidate for treating inflammatory disorders.

Advantages and Limitations for Lab Experiments

6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-3-phenyl-4(3H)-pyrimidinone has several advantages for use in lab experiments, including its high purity and reliability. The synthesis of 6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-3-phenyl-4(3H)-pyrimidinone has been optimized for high yield and purity, making it a reliable source for scientific research. However, 6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-3-phenyl-4(3H)-pyrimidinone also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations must be taken into consideration when designing experiments using 6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-3-phenyl-4(3H)-pyrimidinone.

Future Directions

There are several future directions for research on 6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-3-phenyl-4(3H)-pyrimidinone, including its potential use in cancer therapy, neuroscience, and drug discovery. Further research is needed to fully understand the mechanism of action of 6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-3-phenyl-4(3H)-pyrimidinone and its effects on various molecular targets in cells. Additionally, the development of novel drugs based on 6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-3-phenyl-4(3H)-pyrimidinone may lead to improved efficacy and safety for treating various disorders.

Synthesis Methods

The synthesis of 6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-3-phenyl-4(3H)-pyrimidinone involves a series of chemical reactions, starting with the reaction of 2-phenylethylamine with thionyl chloride to form 2-chloro-2-phenylethanamine. This intermediate is then reacted with 6-hydroxy-3-phenylpyrimidin-4-one to form the final product, 6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-3-phenyl-4(3H)-pyrimidinone. The synthesis of 6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-3-phenyl-4(3H)-pyrimidinone has been optimized for high yield and purity, making it a reliable source for scientific research.

Scientific Research Applications

6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-3-phenyl-4(3H)-pyrimidinone has been studied for its potential applications in various fields of scientific research, including cancer research, neuroscience, and drug discovery. In cancer research, 6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-3-phenyl-4(3H)-pyrimidinone has been shown to inhibit the growth of cancer cells by inducing apoptosis, making it a potential candidate for cancer therapy. In neuroscience, 6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-3-phenyl-4(3H)-pyrimidinone has been shown to enhance memory and learning in animal models, suggesting its potential use in treating cognitive disorders. In drug discovery, 6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-3-phenyl-4(3H)-pyrimidinone has been used as a lead compound for the development of novel drugs with improved efficacy and safety.

properties

IUPAC Name

6-hydroxy-2-phenacylsulfanyl-3-phenylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c21-15(13-7-3-1-4-8-13)12-24-18-19-16(22)11-17(23)20(18)14-9-5-2-6-10-14/h1-11,22H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCYTIVGJJHLSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC(=CC(=O)N2C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-hydroxy-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-phenylpyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.